molecular formula C17H24ClNO2 B11831152 tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B11831152
M. Wt: 309.8 g/mol
InChI Key: PPXOIJWTARSWSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring substituted with a tert-butyl ester and a 3-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 3-chlorobenzyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-chlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-17(2,3)21-16(20)19-9-7-13(8-10-19)11-14-5-4-6-15(18)12-14/h4-6,12-13H,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXOIJWTARSWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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